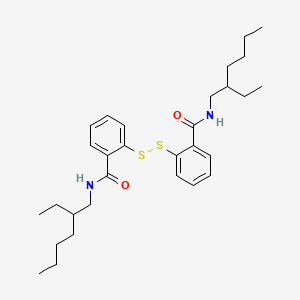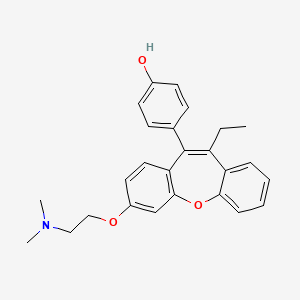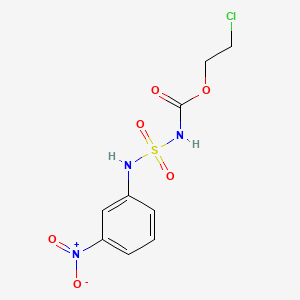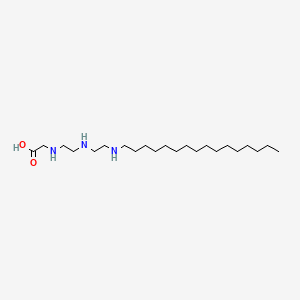
Hexadecylaminoethylaminoethylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecylaminoethylaminoethylglycine is a chemical compound with the molecular formula C22H47N3O2. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic hexadecyl chain and a hydrophilic glycine moiety, making it amphiphilic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecylaminoethylaminoethylglycine can be synthesized through a multi-step process involving the reaction of hexadecylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction typically involves:
Step 1: Reaction of hexadecylamine with ethylenediamine in the presence of a suitable solvent like ethanol.
Step 2: Introduction of glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes:
Mixing: Combining hexadecylamine and ethylenediamine in a solvent.
Heating: Maintaining the reaction mixture at an elevated temperature to facilitate the reaction.
Coupling: Adding glycine and a coupling reagent to complete the synthesis.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecylaminoethylaminoethylglycine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Hexadecylaminoethylaminoethylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of hexadecylaminoethylaminoethylglycine involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to:
Form Micelles: Aggregating in aqueous solutions to form micelles, which can encapsulate hydrophobic molecules.
Stabilize Proteins: Interacting with protein surfaces to stabilize their structure and function.
Enhance Solubility: Increasing the solubility of hydrophobic drugs in aqueous solutions, facilitating their delivery and absorption.
Vergleich Mit ähnlichen Verbindungen
Hexadecylaminoethylaminoethylglycine can be compared with other similar amphiphilic compounds:
Cetyltrimethylammonium Bromide (CTAB): Another surfactant with a similar hydrophobic chain but different head group.
Sodium Dodecyl Sulfate (SDS): A widely used surfactant with a shorter hydrophobic chain and a sulfate head group.
Triton X-100: A non-ionic surfactant with a polyethylene oxide chain.
Uniqueness
This compound is unique due to its specific combination of a long hydrophobic chain and a glycine moiety, which provides distinct properties in terms of solubility, stability, and interaction with biological molecules.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and properties make it valuable in scientific research, industrial applications, and potential medical uses. Understanding its preparation, reactions, and mechanism of action can further enhance its utility and development in new areas.
Eigenschaften
CAS-Nummer |
122769-94-2 |
|---|---|
Molekularformel |
C22H47N3O2 |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
2-[2-[2-(hexadecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C22H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20-25-21-22(26)27/h23-25H,2-21H2,1H3,(H,26,27) |
InChI-Schlüssel |
ACGWDKQZTFRUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCCNCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


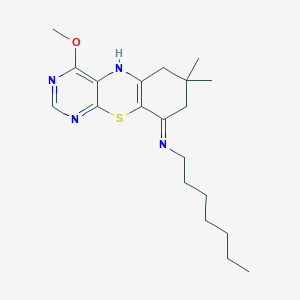
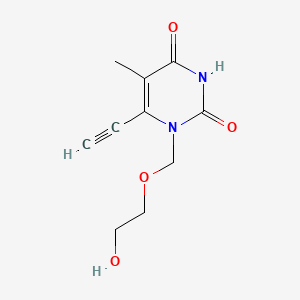
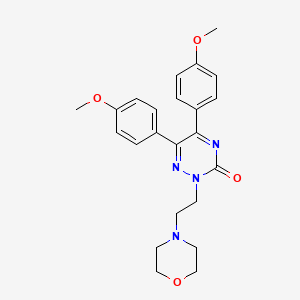

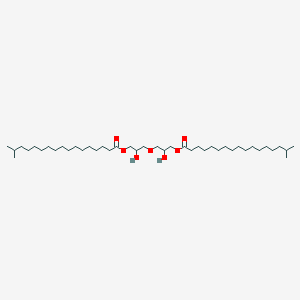
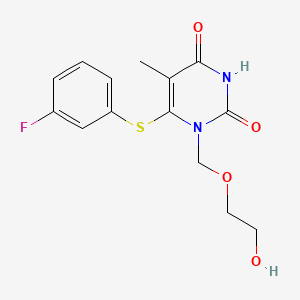

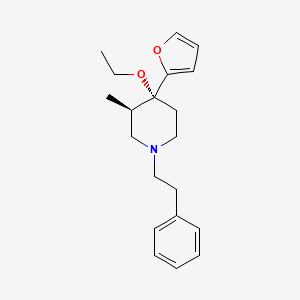
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
